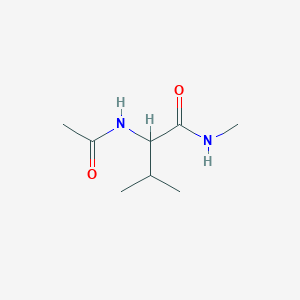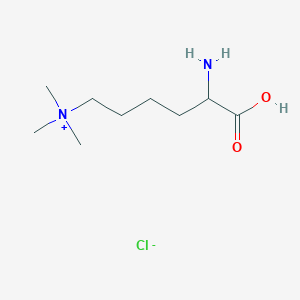![molecular formula C14H26N2O3 B13384538 tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13384538.png)
tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate: is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 . It is characterized by its spirocyclic structure, which includes a tert-butyl carbamate group and an oxa-azaspirodecane moiety . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor . One common method includes the use of tert-butyl 3-oxo-1-oxa-8-azaspirodecane-8-carboxylate as a starting material, which reacts with N,N-dimethylformamide dimethyl acetal under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate include:
This compound analogs: These compounds have similar spirocyclic structures but with different substituents.
tert-butyl carbamate derivatives: These compounds share the tert-butyl carbamate group but differ in the rest of the structure.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-10-11(16-12(17)19-13(2,3)4)14(9-18-10)5-7-15-8-6-14/h10-11,15H,5-9H2,1-4H3,(H,16,17) |
InChI Key |
NAKXVJZOCXPVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(CCNCC2)CO1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


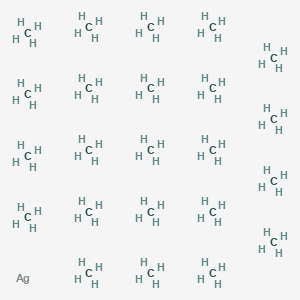
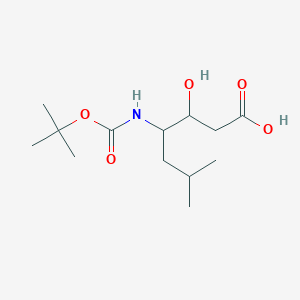
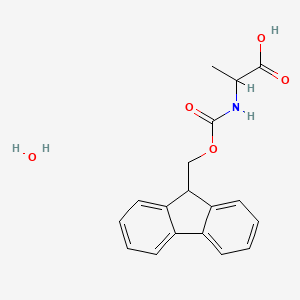
![4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B13384481.png)

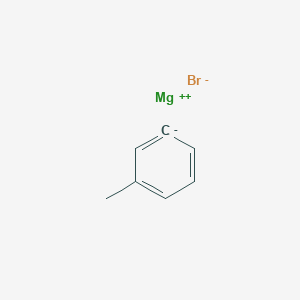
![N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B13384494.png)
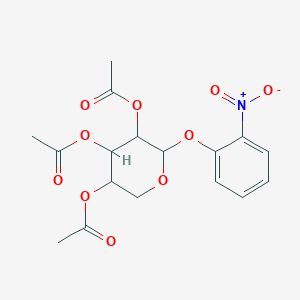
![6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B13384514.png)
![[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13384528.png)
